5-Formylnicotinic acid
Overview
Description
5-Formylnicotinic acid: is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formylnicotinic acid can be synthesized through various methods. One common approach involves the formylation of nicotinic acid derivatives. For instance, nicotinic acid can be treated with formylating agents under controlled conditions to introduce the formyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 5-Formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The compound can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5-Carboxynicotinic acid.
Reduction: 5-Hydroxymethylnicotinic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formylnicotinic acid is used as a building block in the synthesis of more complex molecules. Its formyl group allows for further functionalization, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Formylnicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Nicotinic acid: A precursor to 5-Formylnicotinic acid, lacking the formyl group.
5-Fluoronicotinic acid: Similar structure with a fluorine atom at the 5-position instead of a formyl group.
5-Bromonicotinic acid: Contains a bromine atom at the 5-position.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
5-formylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIRSRZETDXDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406281 | |
Record name | 5-FORMYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-55-2 | |
Record name | 5-FORMYLNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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